molecular formula C36H24N2 B3153095 3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl CAS No. 750573-28-5

3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl

Cat. No.: B3153095
CAS No.: 750573-28-5
M. Wt: 484.6 g/mol
InChI Key: CVXXPNSMZIRFAA-UHFFFAOYSA-N
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Description

3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl is an organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound features two carbazole units attached to a biphenyl core, which imparts it with high thermal stability, excellent charge transport properties, and a wide band gap. These characteristics make it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified carbazole derivatives and substituted biphenyl compounds, which can be further utilized in various applications .

Scientific Research Applications

3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl exerts its effects is primarily through its electronic properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl stands out due to its biphenyl core, which provides a balance between rigidity and flexibility, enhancing its performance in electronic applications. Its unique combination of high thermal stability, excellent charge transport properties, and wide band gap makes it a preferred choice for advanced optoelectronic devices .

Properties

IUPAC Name

9-(3-carbazol-9-yl-5-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-2-12-25(13-3-1)26-22-27(37-33-18-8-4-14-29(33)30-15-5-9-19-34(30)37)24-28(23-26)38-35-20-10-6-16-31(35)32-17-7-11-21-36(32)38/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXXPNSMZIRFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246171
Record name 9,9′-[1,1′-Biphenyl]-3,5-diylbis[9H-carbazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750573-28-5
Record name 9,9′-[1,1′-Biphenyl]-3,5-diylbis[9H-carbazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750573-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9′-[1,1′-Biphenyl]-3,5-diylbis[9H-carbazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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